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Compound Name: 2-Hydroxy-4-iodobenzamide

Cat. No.: B14151011 Get Quote

Disclaimer: Direct experimental data on the biological activities of 2-Hydroxy-4-
iodobenzamide is limited in publicly available scientific literature. This technical guide,

therefore, summarizes available information on its synthesis and explores potential biological

activities based on studies of structurally related salicylamide and 4-hydroxybenzamide

derivatives. The information presented regarding its potential mechanisms of action and

signaling pathways is speculative and intended to guide future research.

Introduction
2-Hydroxy-4-iodobenzamide is a halogenated derivative of salicylamide, a class of

compounds with a well-established presence in medicinal chemistry. The introduction of an

iodine atom to the salicylamide scaffold can significantly modulate its physicochemical

properties, such as lipophilicity and metabolic stability, and may introduce new biological

activities.[1] Halogenated benzamides are of strategic importance in drug discovery, with iodine

substitution, in particular, offering unique potential for forming halogen bonds with biological

targets and serving as a handle for further synthetic modifications.[1] While direct studies on 2-
Hydroxy-4-iodobenzamide are scarce, the known biological activities of its parent structures

and derivatives suggest potential therapeutic applications ranging from antimicrobial and

anticancer to the modulation of ion channels involved in pain and inflammation.

Synthesis of 2-Hydroxy-4-iodobenzamide
The synthesis of 2-Hydroxy-4-iodobenzamide typically involves the iodination of salicylamide.

This reaction is an electrophilic aromatic substitution, where an iodinating agent is used to
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introduce an iodine atom onto the electron-rich aromatic ring of salicylamide.[2] The hydroxyl

and amide groups of salicylamide direct the substitution, and the reaction conditions can be

controlled to favor the formation of the 4-iodo isomer. Common iodinating agents include iodine

monochloride (ICl) and N-iodosuccinimide (NIS).[2]

A general workflow for the synthesis is outlined below:

Salicylamide

Reaction Vessel

Iodinating Agent
(e.g., NIS, ICl)

Solvent
(e.g., Acetonitrile)

Purification
(e.g., Column Chromatography)

Crude Product

2-Hydroxy-4-iodobenzamide

Purified Product

Click to download full resolution via product page

General synthesis workflow for 2-Hydroxy-4-iodobenzamide.

Potential Biological Activities Based on Related
Compounds
Antimicrobial Activity
Salicylamide derivatives are known to possess antimicrobial properties. Studies on various

substituted salicylamides have demonstrated activity against a range of bacterial and

mycobacterial strains.[3] For instance, certain N-phenylsalicylamide derivatives have shown

high biological activity against Staphylococcus aureus, Mycobacterium marinum, and
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Mycobacterium kansasii.[3] Furthermore, a series of N-(2-hydroxy-4(or 5)-

nitro/aminophenyl)benzamide and phenylacetamide derivatives exhibited a broad spectrum of

activity against both bacteria and fungi.[4] The presence of the 2-hydroxybenzamide

(salicylamide) core in these active compounds suggests that 2-Hydroxy-4-iodobenzamide
could be a candidate for antimicrobial screening.

Anticancer Activity
The 4-hydroxybenzamide scaffold is present in a variety of bioactive compounds with antitumor

effects.[5] Derivatives of 4-hydroxybenzamide have been investigated as potential anticancer

agents, notably as histone deacetylase (HDAC) inhibitors.[6] HDAC inhibitors can alter gene

expression, leading to cell cycle arrest and apoptosis in cancer cells.[6] Additionally, O-

alkylamino-tethered salicylamide derivatives have been designed and evaluated as potent

anticancer agents, with some compounds showing broad anti-proliferative activities against

breast cancer cell lines.[7] Mechanistic studies of one such derivative indicated that it could

inhibit STAT3 phosphorylation, a key signaling pathway in many cancers.[7] This suggests that

2-Hydroxy-4-iodobenzamide could serve as a scaffold for the development of novel

anticancer agents.

P2X Receptor Modulation
There is growing interest in the role of purinergic P2X receptors, particularly the P2X4 subtype,

in chronic pain and neuroinflammation.[8][9][10] These ATP-gated ion channels, when

overexpressed in microglia, contribute to the development of neuropathic pain.[9]

Consequently, P2X4 receptor antagonists are being actively pursued as potential therapeutics.

[8][10] Notably, some salicylamide derivatives have been identified as allosteric inhibitors of the

P2X1 receptor.[11] While no direct studies link 2-Hydroxy-4-iodobenzamide to P2X4, its

structural similarity to other P2X receptor modulators makes this an intriguing area for future

investigation. A patent broadly mentioning compounds including 2-hydroxy-4-iodobenzamide
in the context of P2X4 receptor antagonists further suggests this potential, though specific data

is lacking.

The following diagram illustrates the general role of P2X4 receptors in microglia in the context

of neuropathic pain, a potential target for compounds like 2-Hydroxy-4-iodobenzamide and its

derivatives.
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Hypothetical signaling pathway of P2X4R in neuropathic pain.
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Experimental Protocols
Due to the absence of specific biological studies on 2-Hydroxy-4-iodobenzamide, detailed

experimental protocols for its evaluation are not available. However, based on the activities of

related compounds, standard assays could be employed for its characterization.

Table 1: Potential Experimental Assays for Biological Characterization
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Biological Activity Experimental Assay Description

Antimicrobial
Minimum Inhibitory

Concentration (MIC) Assay

A serial dilution of the

compound is incubated with

various bacterial or fungal

strains to determine the lowest

concentration that inhibits

visible growth.

Anticancer MTT or SRB Assay

These colorimetric assays are

used to assess the cytotoxic or

cytostatic effects of the

compound on various cancer

cell lines by measuring cell

viability.

Western Blot

This technique can be used to

investigate the effect of the

compound on specific protein

expression levels, such as

STAT3 phosphorylation, in

cancer cells.

P2X Receptor Modulation Calcium Influx Assay

Cells expressing the target

P2X receptor (e.g., P2X4) are

loaded with a calcium-sensitive

dye. The ability of the

compound to inhibit ATP-

induced calcium influx is

measured.

Electrophysiology (Patch-

Clamp)

This technique directly

measures the ion channel

activity of P2X receptors in

response to ATP and the

modulatory effects of the test

compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14151011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
No quantitative data, such as IC50 or MIC values, for 2-Hydroxy-4-iodobenzamide are

currently available in the public domain. The table below is a template that could be used to

summarize such data once it becomes available through future research.

Table 2: Template for Quantitative Biological Data

Biological Activity Assay Target/Cell Line IC50 / EC50 / MIC

Data Not Available

Conclusion and Future Directions
2-Hydroxy-4-iodobenzamide represents an under-investigated molecule with potential for

biological activity based on the known properties of the salicylamide and 4-hydroxybenzamide

scaffolds. The presence of iodine offers opportunities for enhanced biological interactions and

further chemical modifications. Future research should focus on the systematic evaluation of

this compound for antimicrobial, anticancer, and ion channel modulatory activities. In vitro

screening followed by in vivo studies of any promising activities will be crucial to determine the

therapeutic potential of 2-Hydroxy-4-iodobenzamide and its derivatives. The speculative link

to P2X4 receptors, in particular, warrants further investigation, as novel antagonists for this

target are sought after for the treatment of chronic pain and neuroinflammatory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Hydroxy-4-iodobenzamide | 18071-53-9 | Benchchem [benchchem.com]

2. echemi.com [echemi.com]

3. New derivatives of salicylamides: Preparation and antimicrobial activity against various
bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b14151011?utm_src=pdf-body
https://www.benchchem.com/product/b14151011?utm_src=pdf-body
https://www.benchchem.com/product/b14151011?utm_src=pdf-body
https://www.benchchem.com/product/b14151011?utm_src=pdf-custom-synthesis
https://www.benchchem.com/es/product/b14151011
https://www.echemi.com/cms/2029465.html
https://pubmed.ncbi.nlm.nih.gov/24045008/
https://pubmed.ncbi.nlm.nih.gov/24045008/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14151011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-
nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-
Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

6. benchchem.com [benchchem.com]

7. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives
with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

8. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse
model of herpetic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Piperazine‐based P2X4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

10. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising
Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

11. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2-Hydroxy-4-iodobenzamide: A Scoping Review of
Potential Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14151011#potential-biological-activities-of-2-
hydroxy-4-iodobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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